molecular formula C25H20F3NO4 B2487784 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 507472-21-1

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B2487784
CAS No.: 507472-21-1
M. Wt: 455.433
InChI Key: CUOIPSCYWJDJNE-QFIPXVFZSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C25H20F3NO4 and its molecular weight is 455.433. The purity is usually 95%.
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Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)22(13-23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOIPSCYWJDJNE-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid, often referred to as DB07240, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a fluorenylmethoxy group and a trifluoromethyl phenyl moiety, which contribute to its unique biological profile. The molecular formula is C16H13F3N2O3C_{16}H_{13}F_3N_2O_3, with a molecular weight of approximately 267.28 g/mol .

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, derivatives with fluorenyl groups have shown efficacy against various cancer cell lines, including breast and colon cancer cells .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
DB07240MCF-76.2
DB07240HCT1164.36
Similar CompoundVariousVaries

The mechanism by which this compound exerts its effects may involve the modulation of specific signaling pathways related to cell proliferation and apoptosis. It has been suggested that such compounds can inhibit key enzymes involved in tumor growth and metastasis .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics. It is predicted to be well absorbed in the human intestine with a high likelihood of crossing the blood-brain barrier .

Table 2: Pharmacokinetic Properties

PropertyValue
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityHigh
Caco-2 PermeabilityModerate

Toxicity and Safety

Toxicological assessments suggest that this compound exhibits low toxicity levels, with an LD50 value indicating a safe profile for further development . However, further studies are necessary to fully understand its safety profile in clinical settings.

Case Studies

Several case studies have highlighted the potential of compounds similar to this compound in treating resistant cancer types. For example, a study demonstrated that derivatives were effective against drug-resistant breast cancer cells, suggesting that modifications to the core structure could enhance therapeutic efficacy .

Scientific Research Applications

Peptide Synthesis

The primary application of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid is as a protected amino acid in peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, facilitating the formation of peptides with specific sequences.

Medicinal Chemistry

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds containing fluorenyl groups have shown efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism may involve modulation of signaling pathways related to cell proliferation and apoptosis.
  • Neurotransmitter Modulation : Similar derivatives have been studied for their potential role in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders.

Biological activity is often assessed through bioassays that measure the efficacy of synthesized peptides against various biological targets. Interaction studies help elucidate the compound's mechanism of action and potential therapeutic pathways.

Case Study 1: Anticancer Properties

A study demonstrated that derivatives of this compound were effective against drug-resistant breast cancer cells. This suggests that modifications to the core structure could enhance therapeutic efficacy.

Case Study 2: Neuropharmacology

Research has indicated that similar compounds can influence neurotransmitter release and receptor activity, potentially offering new avenues for treating conditions like depression and anxiety.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest favorable absorption characteristics for this compound, indicating high intestinal absorption and a likelihood of crossing the blood-brain barrier. Toxicological assessments have shown low toxicity levels, making it a candidate for further development in clinical settings.

Q & A

Q. What are the recommended methods for synthesizing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid?

The synthesis typically involves sequential protection and coupling steps:

Fmoc Protection : React the amino group with Fmoc-Cl (9-fluorenylmethyl chloroformate) in 1,4-dioxane and aqueous sodium carbonate under stirring at room temperature .

Coupling Reactions : Use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to attach the trifluoromethylphenyl moiety .

Purification : Employ reverse-phase chromatography (C18 column) with acetonitrile/water gradients to isolate the product .

Q. How should this compound be handled and stored to ensure stability during experiments?

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C . Avoid moisture to prevent hydrolysis of the Fmoc group .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1H, 13C, and 19F NMR validate the Fmoc group, trifluoromethylphenyl substituent, and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., C24H20F3NO4: calculated 443.14 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Coupling Agents : Use HBTU/HOBt (hydroxybenzotriazole) in DMF for 2 hours at 25°C. Monitor completion via Kaiser test .
  • Microwave Assistance : Reduce reaction time (10–15 minutes) and improve yields (85–95%) by microwave irradiation at 50°C .
  • Solubility Management : Pre-dissolve the compound in minimal DMF (0.1 M) to avoid aggregation during SPPS .

Q. What strategies address contradictions in reported biological activities of analogs with varying substituents?

Substituent Observed Activity Key Reference
4-TrifluoromethylphenylEnhanced enzyme inhibition (IC50 = 12 nM)
3,5-DifluorophenylReduced binding affinity (IC50 = 45 nM)
PhenylthioAntioxidant properties (EC50 = 8 µM)

Q. Methodological Approach :

  • Conduct comparative SAR studies using SPR (surface plasmon resonance) to quantify target binding .
  • Validate discrepancies via X-ray crystallography of ligand-target complexes .

Q. How can researchers mitigate solubility challenges during large-scale peptide synthesis?

  • Co-solvent Systems : Use DMSO:DMF (1:4 v/v) to enhance solubility (up to 50 mg/mL) .
  • Temperature Control : Heat to 40–50°C during dissolution, then cool to 25°C for coupling .
  • Ultrasonication : Apply 30-second ultrasonic pulses to disrupt crystalline aggregates .

Data Contradiction Analysis

Q. Why do different SDS documents report varying hazard classifications for this compound?

  • Example Contradictions :
    • Skin Irritation : classifies it as Category 2 (H315), while omits this hazard.
    • Respiratory Toxicity : lists H335 (specific target organ toxicity), but does not.

Q. Resolution :

  • Verify batch-specific impurities (e.g., residual Fmoc-Cl) via LC-MS .
  • Follow the most conservative precautions (e.g., full PPE) until lab-specific toxicity assays are performed .

Application-Driven Methodologies

Q. How is this compound applied in synthesizing peptide-based protease inhibitors?

Fmoc Deprotection : Treat with 20% piperidine in DMF (2 × 5 minutes) to remove the Fmoc group .

Peptide Elongation : Incorporate via SPPS using Rink amide resin. Average coupling yield: 92–97% .

Biological Testing : Assay inhibition of HIV-1 protease (IC50 = 18 nM) using fluorescence-based substrates .

Q. What role does the trifluoromethyl group play in modulating pharmacokinetic properties?

  • Lipophilicity : Increases logP by 0.5–0.7 units, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Reduces CYP450-mediated oxidation (t1/2 = 4.2 hours vs. 1.8 hours for non-fluorinated analogs) .

Tables for Comparative Analysis

Q. Table 1: Key Physicochemical Properties

Property Value Reference
Molecular Weight443.14 g/mol
LogP (Predicted)3.8 ± 0.2
Aqueous Solubility<0.1 mg/mL (25°C, pH 7.4)
Stability in DMF>48 hours (2–8°C)

Q. Table 2: Comparison of Analog Bioactivities

Analog Structure Biological Target Activity
4-TrifluoromethylphenylHIV-1 ProteaseIC50 = 12 nM
3-BromophenylThrombinIC50 = 35 nM
PhenylthioGlutathione ReductaseEC50 = 8 µM

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